molecular formula C22H25ClN2O5S B11335655 Methyl 2-chloro-5-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 2-chloro-5-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11335655
M. Wt: 465.0 g/mol
InChI Key: GMUHFKXELAPCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-CHLORO-5-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of METHYL 2-CHLORO-5-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloro-5-nitrobenzoic acid with 1-[(4-methylphenyl)methanesulfonyl]piperidine-4-amine under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-CHLORO-5-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and piperidine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds include other benzoate derivatives and sulfonyl-containing piperidines. Compared to these compounds, METHYL 2-CHLORO-5-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. Some similar compounds are:

  • METHYL 2-CHLORO-5-NITROBENZOATE
  • 1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMINE

This compound’s uniqueness lies in its potential for diverse applications in various fields, making it a valuable subject of study in scientific research.

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

methyl 2-chloro-5-[[1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-15-3-5-16(6-4-15)14-31(28,29)25-11-9-17(10-12-25)21(26)24-18-7-8-20(23)19(13-18)22(27)30-2/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,26)

InChI Key

GMUHFKXELAPCRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.